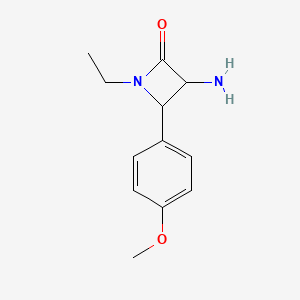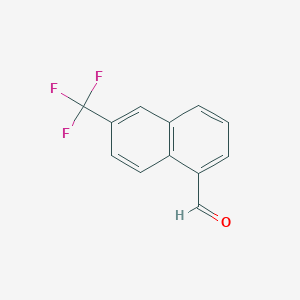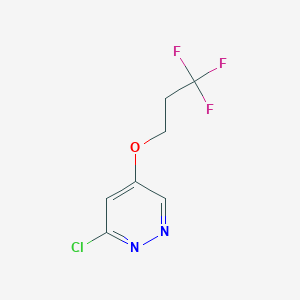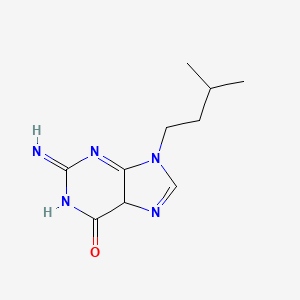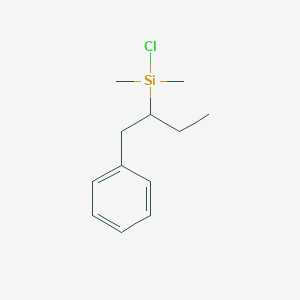
Chloro-dimethyl-(1-phenylbutan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-dimethyl-(1-phenylbutan-2-yl)silane is a chemical compound with the molecular formula C12H19ClSi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro-dimethyl-(1-phenylbutan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with 1-phenylbutan-2-yl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Chloro-dimethyl-(1-phenylbutan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the silicon-chlorine bond to a silicon-oxygen bond.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the silicon-chlorine bond.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups, such as silanols, siloxanes, or silazanes.
Oxidation Reactions: The primary products are silanols or siloxanes.
Reduction Reactions: The main products are silanes with different substituents.
Aplicaciones Científicas De Investigación
Chloro-dimethyl-(1-phenylbutan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Medicine: Organosilicon compounds derived from this compound are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of chloro-dimethyl-(1-phenylbutan-2-yl)silane involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Chlorodimethylsilane: A simpler organosilicon compound with the formula (CH3)2SiHCl.
Dimethylphenylchlorosilane: An organosilicon compound with the formula (CH3)2SiClC6H5.
Chlorotrimethylsilane: An organosilicon compound with the formula (CH3)3SiCl.
Uniqueness
Chloro-dimethyl-(1-phenylbutan-2-yl)silane is unique due to the presence of the 1-phenylbutan-2-yl group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex organosilicon compounds and in applications where specific reactivity is required.
Propiedades
Fórmula molecular |
C12H19ClSi |
|---|---|
Peso molecular |
226.82 g/mol |
Nombre IUPAC |
chloro-dimethyl-(1-phenylbutan-2-yl)silane |
InChI |
InChI=1S/C12H19ClSi/c1-4-12(14(2,3)13)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
Clave InChI |
CMTMEAGGESVAHH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1)[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


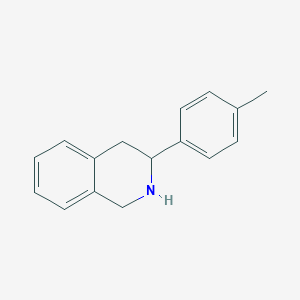
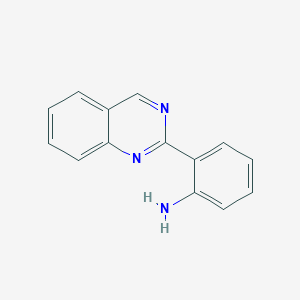

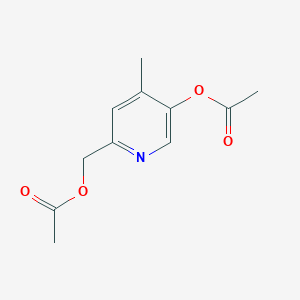

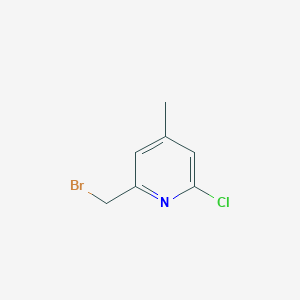
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)
![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
